Pfaffic acid
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Overview
Description
Pfaffic acid is a triterpenoid.
Scientific Research Applications
1. Cytotoxic Action and Cellular Impact
Pfaffic acid, as part of the perfluorinated acids (PFAs) group, has been noted for its cytotoxic action. Studies have shown that PFAs can significantly alter cell membrane potential and induce changes in the cytosolic pH, particularly in human colon carcinoma cells. This depolarization of plasma membrane and cytosolic acidification are positively correlated with the fluorocarbon chain length of PFAs, which includes this compound (Kleszczyński & Składanowski, 2009).
2. Environmental Impact and Toxicity
This compound is part of a broader group of chemicals known for their persistence and widespread environmental impact. These substances, including this compound, have been detected globally in human and wildlife biomonitoring studies. Their environmental persistence is a long-term source of concern, especially considering their potential toxicological effects such as developmental toxicity, immunotoxicity, hepatotoxicity, and possible modes of action (Ritscher et al., 2018).
3. Biotransformation and Degradation
Research has also been conducted on the biotransformation of perfluoroalkyl acid precursors, including this compound, across various environmental systems. This includes studies on microbial strains, activated sludge, plants, and earthworms. The focus has been on understanding the metabolic pathways and mechanisms involved in the biotransformation of these precursors, which involves the cleavage of carbon-fluorine bonds and degradation of non-fluorinated functional groups (Zhang et al., 2020).
4. Analytical and Quality Control Aspects
This compound has been identified as a marker for quality control in certain plants, like Hebanthe eriantha (Brazilian ginseng). The process of isolating this compound for analytical purposes has been improved, leading to better quality control of plant-based products (Rodrigues et al., 2013).
Properties
Molecular Formula |
C29H44O3 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(1R,2S,4S,5S,8R,10S,14R,15R,18S,20R)-18-hydroxy-1,2,8,15,19,19-hexamethylhexacyclo[12.8.0.02,11.04,8.05,10.015,20]docos-11-ene-5-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-24(2)19-9-12-27(5)20(26(19,4)11-10-22(24)30)8-7-17-18-15-25(3)13-14-29(18,23(31)32)21(25)16-28(17,27)6/h7,18-22,30H,8-16H2,1-6H3,(H,31,32)/t18-,19-,20+,21-,22-,25+,26-,27+,28+,29+/m0/s1 |
InChI Key |
AXDBORJNOUXIBC-FZVIGMKHSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]3([C@H]1C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)[C@@H]3C2)C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC5C6(CCC5(C4C6)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC5C6(CCC5(C4C6)C(=O)O)C)C)C)C |
Synonyms |
pfaffic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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